Boc-D-propraglycine dicyclohexylammonium salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BOC-D-PRA-OH DCHA typically involves the protection of the amino group of propargylglycine with a tert-butoxycarbonyl (BOC) group. This is achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent, and the product is purified through extraction and crystallization .
Industrial Production Methods
Industrial production of BOC-D-PRA-OH DCHA follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pH, and solvent composition. The product is then isolated and purified using techniques such as distillation, crystallization, and chromatography .
Chemical Reactions Analysis
Types of Reactions
BOC-D-PRA-OH DCHA undergoes various chemical reactions, including:
Substitution Reactions: The BOC group can be substituted with other protecting groups or functional groups.
Deprotection Reactions: The BOC group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as di-tert-butyl dicarbonate and bases like sodium hydroxide are commonly used.
Deprotection Reactions: Strong acids such as trifluoroacetic acid or hydrochloric acid in methanol are used to remove the BOC group.
Major Products Formed
Substitution Reactions: Various protected amino acid derivatives.
Deprotection Reactions: Free amino acids and their derivatives.
Scientific Research Applications
BOC-D-PRA-OH DCHA is widely used in scientific research, particularly in the fields of:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of BOC-D-PRA-OH DCHA involves its role as a protected amino acid derivative. The BOC group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino acid can interact with various molecular targets, including enzymes and proteins, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- tert-butoxycarbonyl-L-propargylglycine
- tert-butoxycarbonyl-D-lysine dicyclohexylamine salt
- tert-butoxycarbonyl-L-phenylalanine
Uniqueness
BOC-D-PRA-OH DCHA is unique due to its specific structure and the presence of the propargyl group, which imparts distinct chemical properties. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amino groups are required .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C10H15NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;1,7H,6H2,2-4H3,(H,11,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFMNUDFZKNXCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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